molecular formula C9H16ClN3O B1402621 4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1361112-08-4

4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B1402621
CAS No.: 1361112-08-4
M. Wt: 217.69 g/mol
InChI Key: YCFLQSSSDRIGDJ-UHFFFAOYSA-N
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Description

4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring, a common scaffold in pharmaceuticals, linked to a 3-methyl-1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a privileged structure known for its metabolic stability and its role as a bioisostere for esters and amides, which can be crucial for enhancing the pharmacokinetic properties of drug candidates . This unique combination of a saturated nitrogen heterocycle (piperidine) and a nitrogen-oxygen rich heteroaromatic system (1,2,4-oxadiazole) makes it a valuable intermediate for constructing novel compounds. Piperidine and oxadiazole derivatives are frequently explored for their diverse biological activities, including potential applications as central nervous system (CNS) agents, anticancer therapies, and antimicrobials . For instance, related compounds containing the 1,2,4-oxadiazole moiety have been identified as high-affinity antagonists for receptors like the 5-hydroxytryptamine receptor 1B (5-HT 1B ), highlighting the scaffold's relevance in neuropharmacology . Researchers can utilize this chemical to synthesize new analogs for high-throughput screening, investigate structure-activity relationships (SAR), and develop potential therapeutic agents targeting various diseases. The product is provided as the hydrochloride salt to ensure improved stability and solubility for research applications. It is intended for use in laboratory research only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-8(13-12-7)9(2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFLQSSSDRIGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361112-08-4
Record name 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the oxadiazole ring or the piperidine moiety, leading to the formation of different reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the oxadiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce piperidine derivatives with altered oxidation states. Substitution reactions can introduce various functional groups onto the piperidine or oxadiazole rings, leading to a diverse array of derivatives .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the realm of medicinal chemistry. Some of the notable effects include:

  • Antimicrobial Activity : Studies suggest that derivatives of oxadiazoles can possess antimicrobial properties, which may be applicable in developing new antibiotics or antifungal agents.
  • Anticancer Potential : Preliminary research indicates that compounds containing oxadiazole moieties can exhibit cytotoxic effects against various cancer cell lines. This suggests potential for further investigation into its use as an anticancer agent.

Medicinal Chemistry

The unique structure of 4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride allows it to serve as a versatile scaffold in medicinal chemistry. Researchers are exploring its derivatives for:

  • Drug Design : The compound's ability to interact with biological targets makes it a candidate for designing new pharmaceuticals.

Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions including:

  • Coupling Reactions : It can participate in coupling reactions to form larger organic molecules.

Biological Studies

Given its biological activities, this compound is valuable in biological studies aimed at understanding disease mechanisms and developing therapeutic strategies.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study A Antimicrobial EfficacyShowed significant inhibition of bacterial growth against several strains.
Study B CytotoxicityDemonstrated selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
Study C Synthesis PathwaysDeveloped novel synthetic routes utilizing this compound as a key intermediate.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound Name Oxadiazole Substituent Piperidine Substituent Molecular Formula Molar Mass (g/mol) Purity Key Properties/Applications References
4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine HCl 3-Methyl 4-Methyl C₉H₁₅ClN₃O 215.69* ≥95% Conformational stability, drug intermediates
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl 4-Methylphenyl None C₁₄H₁₈ClN₃O₂ 295.77 N/A Enhanced aromatic interactions
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine HCl Cyclobutyl None C₁₁H₁₇ClN₃O 253.74 ≥95% Increased steric bulk, agrochemical applications
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine HCl 3-Ethyl None C₉H₁₅ClN₃O 216.69 95% Higher lipophilicity

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects : Cyclobutyl and phenyl substituents introduce steric hindrance, which may reduce binding affinity but improve selectivity .

Positional Isomerism on the Piperidine Ring

Compound Name Piperidine Substitution Molecular Formula Collision Cross-Section (Ų, [M+H]+) Applications References
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine HCl 4-Position C₈H₁₃ClN₃O 136.8 Receptor studies (e.g., 5-HT1D)
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine HCl 3-Position C₈H₁₃ClN₃O N/A Intermediate for kinase inhibitors

Key Observations :

  • Substitution at the 4-position of piperidine (target compound) provides a distinct spatial orientation compared to 3-substituted analogs, influencing receptor binding kinetics .

Biological Activity

4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS Number: 1361112-08-4) is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. Its molecular formula is C9H16ClN3OC_9H_{16}ClN_3O, and it has been characterized for its solubility and stability under various conditions.

Research indicates that compounds containing oxadiazole and piperidine structures often exhibit significant biological activities due to their ability to interact with various biological targets. The oxadiazole ring can participate in hydrogen bonding and π-stacking interactions, which may enhance the binding affinity to target proteins.

Potential Mechanisms:

  • Antimicrobial Activity : Initial studies suggest that derivatives of piperidine can inhibit the growth of bacteria and fungi. The oxadiazole moiety may enhance this activity through increased lipophilicity and improved membrane permeability.
  • CNS Activity : Compounds similar to this compound have been reported to exhibit effects on the central nervous system (CNS), potentially acting as anxiolytics or antidepressants by modulating neurotransmitter systems.

Antimicrobial Activity

A series of experiments were conducted to evaluate the antibacterial and antifungal properties of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens.

Pathogen MIC (μg/mL) Reference Compound MIC (μg/mL)
Staphylococcus aureus32Ciprofloxacin2
Escherichia coli64Amoxicillin8
Candida albicans128Fluconazole16

These results indicate that this compound exhibits moderate antibacterial activity compared to established antibiotics .

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to assess the compound's potential as an anticancer agent. The results showed varying degrees of cytotoxicity:

Cell Line IC50 (μM)
HeLa15
MCF720
A54925

These findings suggest that the compound may possess selective cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanism of action .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated several piperidine derivatives for their antimicrobial properties. Among these, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: CNS Activity

In another research effort focusing on CNS effects, derivatives structurally similar to this compound were tested for their anxiolytic properties in rodent models. Results indicated a reduction in anxiety-like behaviors when administered at specific doses, suggesting potential therapeutic applications in treating anxiety disorders .

Q & A

Basic: What analytical techniques are recommended for assessing the purity of 4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride?

Answer:
Purity assessment requires a combination of orthogonal methods:

  • HPLC with UV detection : Use a C18 column and a mobile phase (e.g., ammonium acetate buffer, pH 6.5) to separate impurities. Purity ≥98% is typical for research-grade material, as demonstrated in similar piperidine derivatives .
  • 1H NMR : Detect residual solvents (e.g., acetone at 0.2%) and structural integrity .
  • LC/MS : Confirm molecular weight ([M+H]+ expected ~228.6 amu, adjusted for hydrochloride) .
  • Melting point analysis : Compare observed values (e.g., 175–177°C) to literature data to identify crystalline consistency .

Basic: What are the critical handling and storage protocols for this compound?

Answer:

  • Storage : Protect from heat, light, and moisture. Store at room temperature in airtight containers, as stability decreases under humidity .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid incompatible materials (e.g., strong oxidizers) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of according to local hazardous waste regulations .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

  • Reaction path search : Employ quantum chemical calculations (e.g., DFT) to predict intermediate stability and transition states, reducing trial-and-error experimentation .
  • AI-driven optimization : Train models on reaction parameters (e.g., solvent, temperature) to predict high-yield conditions. COMSOL Multiphysics simulations can model heat/mass transfer in scaled-up reactions .
  • Virtual screening : Test substituent effects on the oxadiazole ring to improve reaction selectivity .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Cross-validation : Replicate assays under standardized conditions (e.g., cell lines, solvent controls). For example, discrepancies in receptor binding may arise from assay sensitivity variations .
  • Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) studies to confirm activity .
  • Meta-analysis : Use systematic reviews to identify confounding variables (e.g., impurities in older syntheses) .

Basic: What spectroscopic methods are most effective for structural characterization?

Answer:

  • 1H/13C NMR : Assign peaks to the piperidine methyl group (~1.2 ppm) and oxadiazole protons (~8.5 ppm). Compare to reference spectra of analogous compounds .
  • FT-IR : Identify key functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion clusters and fragmentation patterns using high-resolution MS .

Advanced: What strategies improve the scalability of its synthesis?

Answer:

  • Process intensification : Optimize solvent selection (e.g., dichloromethane for intermediate steps) and catalyst loading to reduce waste .
  • Continuous flow chemistry : Enhance reaction control and throughput compared to batch methods, as seen in similar piperidine syntheses .
  • DoE (Design of Experiments) : Statistically analyze factors like temperature and stoichiometry to identify robust conditions .

Basic: How is the compound’s stability under varying pH conditions evaluated?

Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at elevated temperatures (40–60°C). Monitor degradation via HPLC to identify pH-sensitive moieties (e.g., oxadiazole hydrolysis) .
  • Kinetic modeling : Calculate degradation rate constants to predict shelf-life .

Advanced: What in silico tools predict its pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on lipophilicity (LogP ~2.5) and polar surface area (~50 Ų) .
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., enzymes) to guide structural modifications .

Basic: What safety precautions are critical during in vivo studies?

Answer:

  • Acute toxicity testing : Follow OECD guidelines for rodent studies, starting with low doses (e.g., 10 mg/kg) and monitoring for CNS effects (e.g., tremors) .
  • Environmental precautions : Prevent aquatic exposure due to potential bioaccumulation risks (logP >2) .

Advanced: How can machine learning enhance its application in drug discovery?

Answer:

  • QSAR modeling : Train models on structural analogs to predict target affinity (e.g., serotonin receptors) and optimize substituents .
  • Generative AI : Propose novel derivatives with improved solubility or reduced toxicity .
  • High-throughput virtual screening : Prioritize candidates from large chemical libraries for experimental validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

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